

Spectroscopic Characterization Guide: Vildagliptin vs. Vildagliptin Lactam Derivative

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Compound of Interest

Compound Name: Vildagliptin Lactam

Cat. No.: B1154913

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Executive Summary & Technical Context

Objective: To provide a definitive spectroscopic distinction between Vildagliptin (API) and its primary cyclic degradation product, the **Vildagliptin Lactam** (Diketopiperazine derivative).

Significance: Vildagliptin (Galvus) is a dipeptidyl peptidase-4 (DPP-4) inhibitor.^{[1][2][3][4]} Its chemical stability is compromised by the lability of its nitrile group (

) and the steric strain of the adamantane moiety. Under hydrolytic conditions (specifically basic stress) or thermal stress, Vildagliptin undergoes an intramolecular cyclization to form a thermodynamic sink: the **Vildagliptin Lactam** (chemically identified as a hexahydropyrrolo[1,2-a]pyrazine-1,4-dione derivative).

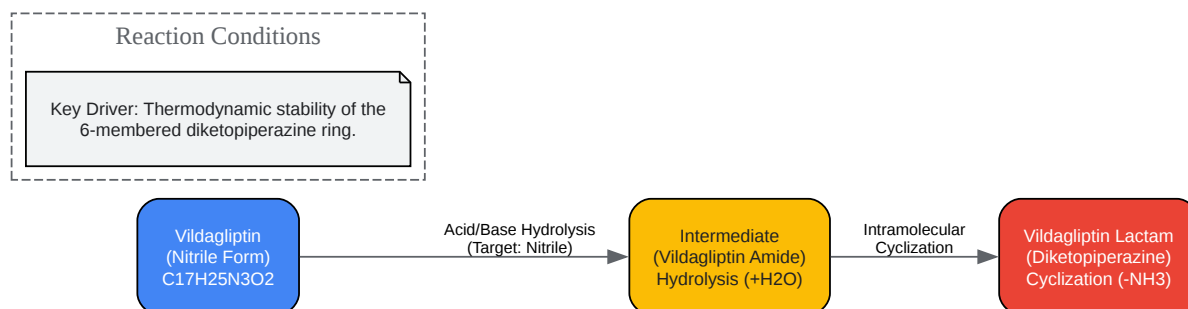
Distinguishing these two species is critical for impurity profiling (ICH Q3A/B) because the Lactam lacks the electrophilic nitrile "warhead" required for DPP-4 covalent inhibition, rendering it pharmacologically inactive and potentially immunogenic.

Chemical Identity

Feature	Vildagliptin (API)	Vildagliptin Lactam (Impurity)
IUPAC Name	(2S)-1-[[[3-hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile	2-((1r,3s,5R,7S)-3-hydroxyadamantan-1-yl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Formula	<code>ngcontent-ng-c3932382896="" _ngghost-ng-c706637299="" class="inline ng-star-inserted"></code>	
Mol. Weight	303.40 g/mol	304.39 g/mol
Key Moiety	Nitrile (Secondary Amine)	Cyclic Diamide (Diketopiperazine), No Nitrile

Mechanistic Pathway of Formation

Understanding the formation mechanism is the first step in validating the impurity. The transformation involves the hydrolysis of the nitrile to an amide intermediate, followed by nucleophilic attack of the secondary amine on the amide carbonyl (or direct attack on the nitrile carbon followed by hydrolysis), resulting in ring closure and expulsion of ammonia.



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Figure 1: Degradation pathway of Vildagliptin to its Lactam derivative via nitrile hydrolysis and subsequent cyclization.

Spectroscopic Comparison Protocols

Infrared Spectroscopy (FT-IR)

Rationale: The most immediate "Go/No-Go" distinction lies in the nitrile stretching frequency. Vildagliptin possesses a

triple bond, which is infrared active in a "silent" region of the spectrum. The Lactam eliminates this bond entirely.

Experimental Protocol:

- Sample Prep: Prepare 1% KBr pellets or use ATR (Attenuated Total Reflectance) with a diamond crystal. Ensure the sample is dried (vacuum oven at 40°C for 2 hours) to remove hygroscopic water which can mask the 3300-3500 cm^{-1} region.
- Acquisition: Scan range 4000–400 cm^{-1} ; Resolution 4 cm^{-1} ; 32 scans.

Diagnostic Signals:

Functional Group	Vildagliptin (cm ⁻¹)	Vildagliptin Lactam (cm ⁻¹)	Comparison Insight
Nitrile ()	2240 – 2245 (m, sharp)	ABSENT	Primary Differentiator. The disappearance of this peak confirms loss of the pharmacophore.
Amide Carbonyl ()	~1660 (Amide I)	1680 – 1750 (s, doublet)	The Lactam (Diketopiperazine) typically shows a split or broadened carbonyl band at higher wavenumbers due to ring strain and coupling.
NH Stretch	3200 – 3400 (broad)	3300 – 3500 (shifted)	Less diagnostic due to OH overlap from the adamantane moiety.

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

Rationale: NMR provides structural proof of cyclization. The formation of the rigid diketopiperazine ring locks the conformation, causing distinct chemical shift changes in the pyrrolidine ring protons and the disappearance of the nitrile carbon signal.

Experimental Protocol:

- Solvent: DMSO-
(preferred for solubility) or
.
- Concentration: 10 mg/mL.
- Parameters: 400 MHz or higher. 25°C.[4]

Diagnostic Signals (DMSO-

):

Nucleus	Assignment	Vildagliptin (ppm)	Vildagliptin Lactam (ppm)	Mechanistic Cause
H	Pyrrolidine -CH	4.6 – 4.8 (dd)	4.2 – 4.4 (m)	The -proton shifts upfield as the electron-withdrawing nitrile is replaced by the amide linkage in the ring.
C	Nitrile Carbon ()	~119 – 120	ABSENT	Definitive proof of nitrile loss.
C	Lactam Carbonyls	One signal (~170)	Two signals (~165 - 175)	Appearance of a second amide carbonyl carbon from the cyclization.

Mass Spectrometry (LC-MS)

Rationale: The molecular weight change is subtle (+1 Da nominal mass difference), which requires high-resolution MS (HRMS) or careful interpretation of the parent ion to distinguish from simple hydrolysis.

Diagnostic Signals:

Parameter	Vildagliptin	Vildagliptin Lactam	Note
Formula			Reaction: Hydrolysis (+H ₂ O) then Deamination (-NH ₃). Net: +OH -N +H.
[M+H] ⁺ m/z	304.20	305.18	The Lactam is +1 Da heavier than the API.
Fragmentation	Loss of HCN (27 Da)	Loss of CO (28 Da)	Vildagliptin often fragments by losing the nitrile group. Lactam fragments via ring opening.

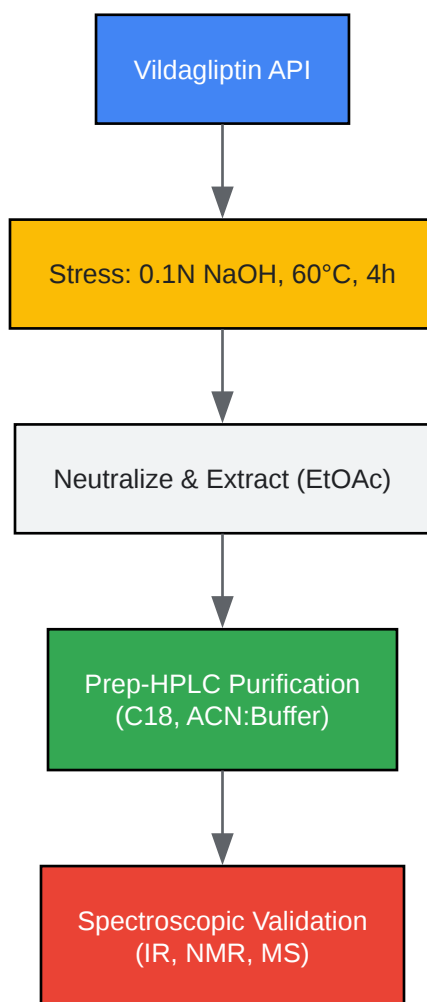
Validated Experimental Workflow: Isolation of Lactam Impurity

To use the Lactam as a reference standard, you must often generate it via forced degradation if a commercial standard is unavailable.

Step-by-Step Protocol:

- Stress Condition: Dissolve 50 mg Vildagliptin in 10 mL of 0.1 N NaOH.
- Incubation: Heat at 60°C for 4 hours. (Basic stress promotes nitrile hydrolysis and subsequent cyclization).
- Neutralization: Neutralize with 0.1 N HCl to pH 7.0.
- Extraction: Extract with Ethyl Acetate (3 x 10 mL). The Lactam is less polar than the open-chain acid degradant but more polar than the API.
- Purification (Prep-HPLC):
 - Column: C18 Prep Column (e.g., SunFire C18, 5 µm, 19x150mm).

- Mobile Phase: Isocratic 40:60 (Acetonitrile : 10mM Ammonium Acetate buffer).
- Detection: UV @ 210 nm.[12][13]
- Collection: Collect the peak eluting after the main API peak (Lactam is typically more retained on RP C18 than the acid impurity, but retention relative to API depends on specific column chemistry; usually RRT ~ 1.1 - 1.3).
- Lyophilization: Freeze-dry the collected fraction to obtain the white powder of **Vildagliptin Lactam**.



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Figure 2: Workflow for the generation and isolation of **Vildagliptin Lactam** impurity.

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